Decarbonylation Reaction Yield: 3,4-Difluoro-4'-methoxybenzophenone (78%) vs. Unsubstituted Benzophenone (54%) Under Identical Light-Driven Conditions
In the light-driven, transition-metal-free decarbonylation reaction reported by Cao et al. (Nature Communications, 2022), the unsymmetrical diaryl ketone bearing 3,4-difluoro and 4′-OMe substituents underwent dual C–C bond cleavage to afford the corresponding biaryl product 2x in 78% isolated yield under standard conditions (DBU, t-BuOK, DMSO, H₂O, RT, 36 h, N₂) [1]. Under the exact same protocol, unsubstituted benzophenone produced biphenyl 2a in only 54% yield, and multi-substituted benzophenone variants gave products 2n–2r in 52–76% yields. The 78% yield places this compound at the upper boundary of the substrate scope, outperforming the parent benzophenone by +24 percentage points (a 44% relative yield improvement) [1].
| Evidence Dimension | Isolated product yield in light-driven decarbonylation reaction |
|---|---|
| Target Compound Data | 78% isolated yield (product 2x, biaryl from 3,4-difluoro-4′-OMe diaryl ketone) |
| Comparator Or Baseline | Benzophenone (unsubstituted): 54% isolated yield (product 2a). Multi-substituted benzophenones: 52–76% yields (products 2n–2r). |
| Quantified Difference | +24 percentage points vs. benzophenone (44% relative improvement); at top of multi-substituted substrate range (52–76%) |
| Conditions | DBU (2 equiv), t-BuOK (1 equiv), DMSO (1 mL), H₂O (80 μL), 390 nm LEDs, RT, 36 h, N₂ atmosphere |
Why This Matters
For researchers employing decarbonylative biaryl synthesis, selection of this compound provides a demonstrably higher and more reliable yield than either the parent benzophenone or average multi-substituted alternatives, reducing material waste and improving synthetic efficiency in medicinal chemistry scaffold construction.
- [1] Cao, H., et al. (2022). Light-driven transition-metal-free direct decarbonylation of unstrained diaryl ketones via a dual C–C bond cleavage. Nature Communications, 13, Article 1805. Figure 2 and accompanying text: benzophenone → 2a (54%); 3,4-difluoro-4′-OMe → 2x (78%); multi-substituted → 2n–2r (52–76%). View Source
